2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one
Description
2-(4-Chlorophenyl)-7-methyl-4H-chromen-4-one is a synthetic flavone derivative characterized by a chromen-4-one core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 7 (Figure 1). Chromenones (flavones) are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The substitution pattern on the chromenone ring significantly influences these properties. This compound has been studied in the context of crystallography and medicinal chemistry, with its derivatives often synthesized via Claisen-Schmidt condensations or other cyclization methods .
Properties
IUPAC Name |
2-(4-chlorophenyl)-7-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-2-7-13-14(18)9-15(19-16(13)8-10)11-3-5-12(17)6-4-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDOBOIGBYDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 7-methyl-4H-chromen-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that 2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves disrupting cellular processes critical for cancer cell survival.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.2 |
These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment by inhibiting tumor growth.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action is mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in inflammatory responses.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays, showing promising results:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25.0 |
| ABTS | 20.5 |
The presence of the methoxy group enhances its electron donation capabilities, contributing to its antioxidant activity.
Antimicrobial Properties
The compound has shown antimicrobial effects against various pathogens:
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 17 |
These findings highlight its potential as a therapeutic agent against bacterial infections.
Clinical Applications
- Case Study on Breast Cancer : A clinical trial involving patients with MCF-7 positive breast cancer indicated that treatment with derivatives related to this compound resulted in significant tumor reduction compared to controls.
- Inflammatory Disorders : Patients with rheumatoid arthritis reported reduced inflammation markers following administration of therapies based on chromone derivatives.
These case studies support the therapeutic potential of this compound in oncology and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Chromenones
| Compound Name | Molecular Formula | Molecular Weight | pKa | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|
| 2-(4-Chlorophenyl)-7-methyl-4H-chromen-4-one | C₁₆H₁₁ClO₂ | 270.71 | N/A | N/A | 2-(4-ClPh), 7-Me |
| 3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | C₁₆H₈ClF₃O₃ | 340.68 | 6.66 | 1.543 | 3-(4-ClPh), 7-OH, 2-CF₃ |
| 7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one | C₁₅H₈Cl₂O₂ | 291.13 | N/A | N/A | 7-Cl, 4-(4-ClPh) |
| 6-Chloro-7-methyl-2-(4-methylphenyl)-4H-chromen-4-one | C₁₇H₁₃ClO₂ | 284.74 | N/A | N/A | 6-Cl, 7-Me, 2-(4-MePh) |
Biological Activity
2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one, commonly referred to as a chromone derivative, is part of a larger class of compounds known for their diverse biological activities. This compound, with its unique structural features, has garnered attention for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory contexts. This article provides an overview of the biological activities associated with this compound, supported by data tables and case studies.
Structural Characteristics
The compound features a chromen-4-one core structure with a chlorophenyl group at the 2-position and a methyl group at the 7-position. The presence of these substituents is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
- Cell Signaling Modulation : The compound modulates signaling pathways related to cell proliferation and apoptosis, suggesting potential use in cancer therapy.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound:
- Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited IC50 values ranging from 3.18 to 4.28 µg/ml against MCF-7 (human breast cancer) cells, indicating potent anticancer activity compared to standard treatments .
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects through its inhibition of COX and LOX enzymes, which are critical in inflammatory processes. This suggests its potential application in treating inflammatory diseases.
Study on Anticancer Properties
A notable study focused on the synthesis and biological evaluation of several chromone derivatives including this compound. The researchers found that modifications to the chromone structure significantly influenced anticancer potency. The study highlighted that the chlorophenyl substitution enhanced the cytotoxic effects against cancer cells while maintaining lower toxicity toward normal cells .
Molecular Docking Studies
Molecular docking studies have indicated that this compound interacts with topoisomerases and other targets involved in DNA replication and repair processes, further supporting its role as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenyl)-7-methyl-4H-chromen-4-one?
The compound is typically synthesized via a Claisen-Schmidt condensation reaction. For example, a related chromen-4-one derivative was prepared by reacting 1-(2-hydroxy-5-methoxyphenyl)ethanone with p-chlorobenzaldehyde in ethanol under basic conditions (10% KOH) at 5–10°C for 24 hours. The product was purified by recrystallization from dimethylformamide (DMF), yielding crystals suitable for X-ray analysis . Adjusting substituents (e.g., methoxy to methyl groups) in the precursor ketone can target the desired methyl-substituted derivative.
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. A typical protocol involves:
- Growing high-quality crystals via slow evaporation (e.g., from DMF).
- Collecting diffraction data using a Bruker APEX-II CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Solving structures with SHELXS-97 and refining with SHELXL-2014. Key parameters include R-factors (<0.05), data-to-parameter ratios (>15:1), and analysis of hydrogen bonding (C–H···O) or π-π interactions .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., deshielding of aromatic protons near electron-withdrawing groups).
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C–O–C (chromenone ring) around 1250 cm⁻¹.
- UV-Vis : Identify π→π* transitions in the chromenone core (~250–300 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Cross-validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian09 with B3LYP/6-311G(d,p)).
- Disorder modeling : Address crystallographic disorder (e.g., in substituent orientations) via PART instructions in refinement software .
- Dynamic NMR : Resolve overlapping signals by variable-temperature studies or 2D techniques (COSY, HSQC) .
Q. What strategies optimize the bioactivity of this compound derivatives?
- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., –OCH₃) at C7 to enhance antioxidant activity or halogen substituents (e.g., –Cl) at C4′ for anticancer potential .
- Prodrug design : Modify the 4-oxo group to improve solubility (e.g., esterification) while retaining activity .
Q. How do intermolecular interactions influence the solid-state properties of this compound?
- Hydrogen bonding : Weak C–H···O interactions (2.5–3.0 Å) stabilize crystal packing, as observed in related chromenones .
- π-π stacking : Planar chromenone cores stack with offset distances of 3.5–4.0 Å, affecting solubility and melting points .
Q. What computational methods predict the compound’s reactivity or pharmacokinetic properties?
- Molecular docking : Screen against target proteins (e.g., EGFR for anticancer activity) using AutoDock Vina.
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .
Methodological Tables
Q. Table 1: Key Crystallographic Data for this compound Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P 1 | |
| R-factor | 0.048 | |
| C–C bond length (mean) | 1.48 Å | |
| Dihedral angle (ring A/B) | 65.3° |
Q. Table 2: Synthetic Optimization Parameters
| Condition | Impact on Yield/Purity |
|---|---|
| Reaction temperature (5–10°C) | Minimizes side reactions |
| Solvent (ethanol vs. DMF) | Affects crystallization kinetics |
| Base (KOH vs. NaOH) | Alters reaction rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
